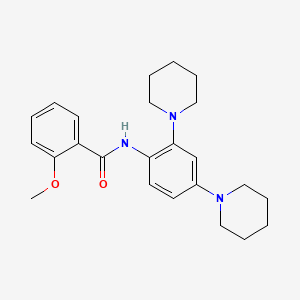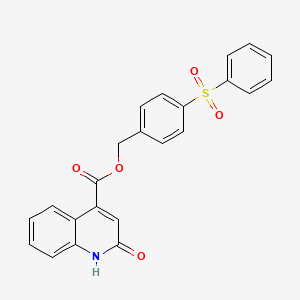
4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate
Descripción general
Descripción
4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacy, and chemical synthesis. This compound is also known as PBCQ and has been found to exhibit promising biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of PBCQ is not fully understood. However, it has been suggested that PBCQ exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. PBCQ has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
PBCQ has been found to exhibit various biochemical and physiological effects. PBCQ has been found to inhibit the activity of MMP-2 and MMP-9, which are enzymes involved in cancer cell invasion and metastasis. PBCQ has also been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. In addition, PBCQ has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBCQ has several advantages for lab experiments. PBCQ is relatively easy to synthesize and purify, making it readily available for research purposes. PBCQ has also been found to exhibit potent biological activities at low concentrations, making it a cost-effective candidate for further studies. However, PBCQ has some limitations for lab experiments. PBCQ is relatively insoluble in water, which may limit its use in aqueous systems. In addition, PBCQ has not been extensively studied for its toxicity and safety profiles, which may limit its use in clinical applications.
Direcciones Futuras
There are several future directions for the research on PBCQ. Firstly, more studies are needed to determine the exact mechanism of action of PBCQ and its potential targets. Secondly, more studies are needed to determine the toxicity and safety profiles of PBCQ, especially in vivo studies. Thirdly, more studies are needed to explore the potential applications of PBCQ in various fields, such as medicine, pharmacy, and chemical synthesis. Finally, more studies are needed to develop more efficient and sustainable synthesis methods for PBCQ.
Aplicaciones Científicas De Investigación
PBCQ has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, PBCQ has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. PBCQ has also been found to possess anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methyl 2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5S/c25-22-14-20(19-8-4-5-9-21(19)24-22)23(26)29-15-16-10-12-18(13-11-16)30(27,28)17-6-2-1-3-7-17/h1-14H,15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZPFWKSZDEAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



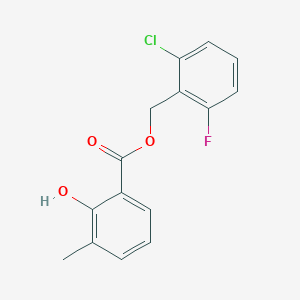
![5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111664.png)
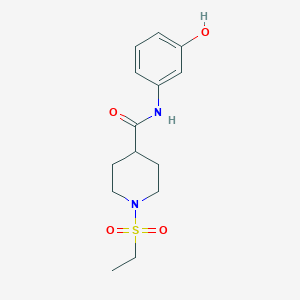
![1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4111678.png)
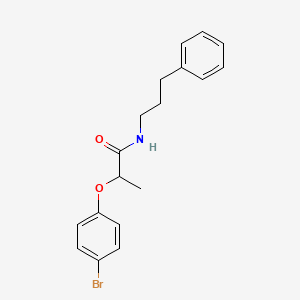

![ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111690.png)
![methyl 3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B4111691.png)
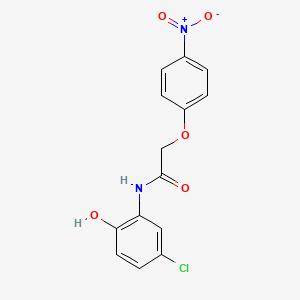
![5-bromo-2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4111700.png)
![methyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4111703.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4111709.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111713.png)
